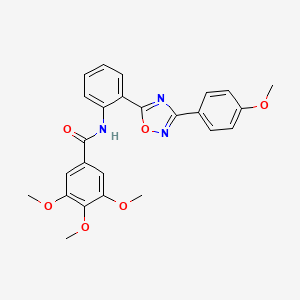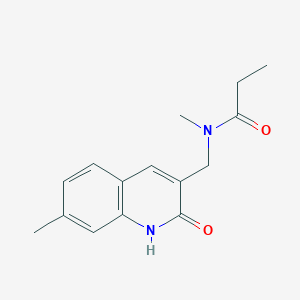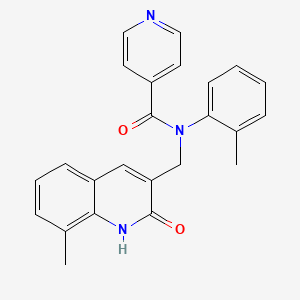
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a chemical compound that has been widely studied for its potential use in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters, which are responsible for regulating the levels of glutamate in the brain. In
作用机制
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting EAATs, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide increases the concentration of glutamate in the synaptic cleft, leading to enhanced excitatory neurotransmission. This mechanism of action has been used to study the role of glutamate in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide enhances synaptic transmission and plasticity, leading to improved learning and memory. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of stroke and epilepsy. However, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can also induce excitotoxicity at high concentrations, leading to neuronal damage and cell death.
实验室实验的优点和局限性
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, including its high potency and specificity for EAATs. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is relatively easy to synthesize and can be used in a wide range of experimental paradigms. However, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be toxic at high concentrations, and its effects may be confounded by off-target effects.
未来方向
There are several future directions for N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research, including the development of more potent and selective EAAT inhibitors, the investigation of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide's effects on other neurotransmitter systems, and the exploration of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide's therapeutic potential in neurological disorders. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other compounds to investigate the complex interactions between neurotransmitter systems in the brain.
合成方法
The synthesis of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-aminothiazole with p-tolylacetic acid to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. This method has been optimized to yield high purity N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide with a high yield.
科学研究应用
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used extensively in scientific research as a tool to study the role of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many physiological processes, including learning and memory. However, excessive levels of glutamate can lead to excitotoxicity, which is implicated in many neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
属性
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-5-7-12(8-6-11)15-19-14(22-20-15)4-2-3-13(21)18-16-17-9-10-23-16/h5-10H,2-4H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVJRXLEMSPVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

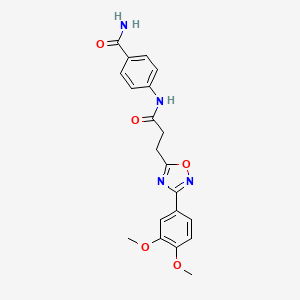
![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
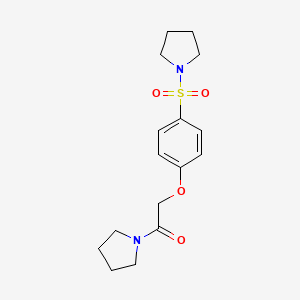



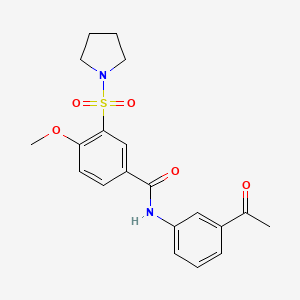
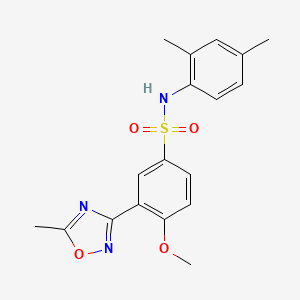
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)

